1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide is a synthetic organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group and a benzenesulfonyl group, which is further modified with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group imparts distinct chemical reactivity and stability, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:
Preparation of 2-(Trifluoromethoxy)benzenesulfonyl chloride: This intermediate is synthesized by reacting 2-(trifluoromethoxy)benzenesulfonyl chloride with thionyl chloride under controlled conditions.
Formation of Piperidine Derivative: The piperidine ring is introduced by reacting the sulfonyl chloride intermediate with piperidine in the presence of a base such as triethylamine.
Carboxamide Formation:
Industrial Production Methods: Industrial-scale production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be utilized to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, often with amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases and Acids: Sodium hydroxide, hydrochloric acid.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfoxides and Sulfones: Products of oxidation reactions.
Carboxylic Acids and Amines: Resulting from hydrolysis of the carboxamide group.
Wissenschaftliche Forschungsanwendungen
1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The sulfonyl and carboxamide groups contribute to its reactivity and ability to form stable complexes with target molecules .
Vergleich Mit ähnlichen Verbindungen
- 1-[2-(Trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide
- 1-[2-(Methoxy)benzenesulfonyl]piperidine-4-carboxamide
- 1-[2-(Chloromethoxy)benzenesulfonyl]piperidine-4-carboxamide
Comparison: 1-[2-(Trifluoromethoxy)benzenesulfonyl]piperidine-4-carboxamide stands out due to the presence of the trifluoromethoxy group, which imparts greater electron-withdrawing effects compared to methoxy or chloromethoxy groups. This results in enhanced chemical stability and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .
Eigenschaften
Molekularformel |
C13H15F3N2O4S |
---|---|
Molekulargewicht |
352.33 g/mol |
IUPAC-Name |
1-[2-(trifluoromethoxy)phenyl]sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C13H15F3N2O4S/c14-13(15,16)22-10-3-1-2-4-11(10)23(20,21)18-7-5-9(6-8-18)12(17)19/h1-4,9H,5-8H2,(H2,17,19) |
InChI-Schlüssel |
QOTYGVZIZIRHTF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.